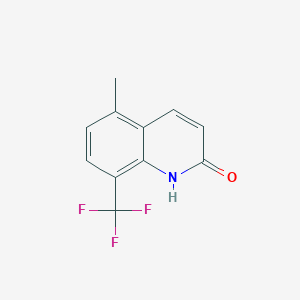

5-Methyl-8-(trifluoromethyl)quinolin-2(1H)-one

Description

Properties

IUPAC Name |

5-methyl-8-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-2-4-8(11(12,13)14)10-7(6)3-5-9(16)15-10/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJRTGFYQGMMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=O)NC2=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

In a representative procedure, 5-methyl-8-aminoquinoline derivatives react with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. The reaction proceeds via:

-

Formation of a Schiff base between the aniline and β-keto ester.

-

Cyclization to generate the quinoline core.

-

Acidic hydrolysis of the ester group to yield the 2(1H)-one moiety.

Key modifications include using sulfuric acid (70%) at 95°C for 6 hours to facilitate hydrolysis. Yield optimization (up to 70%) requires precise control of stoichiometry and reflux conditions during the initial condensation.

Friedel-Crafts Acylation: Intramolecular Cyclization Strategies

Intramolecular Friedel-Crafts acylation offers a route to annulate the quinoline ring while introducing the trifluoromethyl group. This method, adapted from indanone syntheses, involves:

Synthesis of Precursor Acids

-

Knoevenagel condensation : Industrial m-trifluoromethyl benzaldehyde reacts with malonic acid in the presence of pyridine or piperidine at 100°C to form m-trifluoromethyl cinnamic acid.

-

Hydrogenation : Palladium/carbon (Pd/C) or palladium hydroxide/carbon catalyzes hydrogenation of the cinnamic acid derivative to m-trifluoromethyl phenylpropionic acid under 40 psi H₂ at room temperature.

Cyclization to Quinolin-2(1H)-one

Trifluoromethanesulfonic acid (TFMSA) promotes intramolecular Friedel-Crafts acylation at −20°C to 90°C, forming the quinoline ring. For example:

-

TFMSA (420 mL) reacts with m-trifluoromethyl phenylpropionic acid (122 g, 0.56 mol) at −20°C, yielding this compound after 48 hours. Challenges include low yields (~21.8%) due to competing side reactions, necessitating silica gel chromatography for purification.

Photoredox-Mediated Synthesis: Visible Light-Driven Cyclization

Recent advances utilize visible light to drive quinoline formation under mild conditions. A photoredox protocol adapted from involves:

Reaction Setup and Conditions

Advantages and Limitations

-

Yield : Unreported for the target compound, but analogous quinolines achieve >60% yield.

-

Sustainability : Avoids high temperatures and harsh acids, aligning with green chemistry principles.

-

Scope : Limited to substrates compatible with visible light activation.

Comparative Analysis of Methods

Chemical Reactions Analysis

5-Methyl-8-(trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position, using reagents like halogens or nitro groups.

Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and the use of catalysts. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities.

Scientific Research Applications

5-Methyl-8-(trifluoromethyl)quinolin-2(1H)-one exhibits various biological activities, which are summarized below:

Antimicrobial Properties

- Activity Against Bacteria : Demonstrated significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values were reported around 50 µg/mL, comparable to standard antibiotics.

Antiviral Properties

- The compound has shown antiviral activity against enterovirus D68 (EV-D68), with modifications enhancing potency compared to other derivatives. Its selectivity index indicates lower toxicity to host cells while effectively targeting viral components .

Anticancer Activity

- Studies indicate cytotoxicity against various cancer cell lines, including pancreatic adenocarcinoma models. IC50 values ranged from 0.051 to 0.222 µM, suggesting effective inhibition of cancer cell proliferation . The proposed mechanism involves DNA intercalation and disruption of cell cycle progression.

Industrial Applications

This compound is utilized in various industrial applications:

- Agrochemicals : Explored for potential use in developing pesticides due to its biological activity.

- Dyes and Pigments : Its stability allows for application in dyes, benefiting from its unique chemical properties.

- Material Science : Acts as a building block for synthesizing more complex molecules used in organic electronics and light-emitting devices .

Case Studies and Research Findings

Several studies have highlighted the compound's potential across different fields:

Mechanism of Action

The mechanism of action of 5-Methyl-8-(trifluoromethyl)quinolin-2(1H)-one varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

4-Chloro-8-methylquinolin-2(1H)-one

- Substituents : Chloro (C4), methyl (C8).

- Synthesis: Prepared via chlorination of 8-methylquinolin-2(1H)-one using POCl₃ or PCl₅ .

- Reactivity: The C4 chloro group undergoes nucleophilic substitution with hydrazine, azide, or thiols to yield amino, azido, or sulfanyl derivatives .

- Key Difference : Unlike the trifluoromethyl group in the target compound, the methyl group at C8 in this analogue lacks strong electron-withdrawing effects, reducing its influence on ring electronic properties .

5-Acetyl-8-hydroxyquinolin-2(1H)-one

- Substituents : Acetyl (C5), hydroxyl (C8).

- Synthesis: Achieved via acetylation of 8-hydroxyquinolin-2(1H)-one using acetyl chloride and AlCl₃ in dichloromethane .

- Reactivity : The C8 hydroxyl group participates in alkylation and etherification reactions, while the acetyl group at C5 can undergo condensation or reduction .

8-(Trifluoromethyl)quinolin-2(1H)-one Derivatives

- Substituents : CF₃ (C8).

- Synthesis : CF₃ groups are typically introduced via trifluoromethylation reagents (e.g., TMSCF₃) or by using pre-functionalized building blocks .

- Reactivity : The CF₃ group enhances resistance to metabolic oxidation and stabilizes intermediates in electrophilic substitution reactions .

Key Observations :

- Methyl or acetyl groups at C5 may modulate solubility and bioavailability compared to bulkier substituents .

Biological Activity

5-Methyl-8-(trifluoromethyl)quinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features:

- Quinoline Core : A bicyclic structure that is characteristic of many biologically active compounds.

- 5-Methyl Group : Enhances lipophilicity and may influence biological interactions.

- 8-Trifluoromethyl Group : Increases stability and bioavailability, facilitating interaction with cellular targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its mechanism can vary based on the application:

- Anticancer Activity : Involves inhibition of DNA synthesis and induction of apoptosis in cancer cells. The trifluoromethyl group enhances membrane permeability, allowing the compound to reach intracellular targets more effectively.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antimicrobial Properties

Research indicates that this compound displays promising antimicrobial activity:

- MIC Values : Demonstrated MIC values of 50 µg/mL against S. aureus and P. aeruginosa, indicating effective inhibition of bacterial growth .

- Mechanism : Likely involves disruption of bacterial DNA gyrase activity, a critical enzyme for bacterial replication .

Antiviral Properties

The compound has been explored for its antiviral potential:

- Inhibition of Enterovirus D68 (EV-D68) : It showed significant antiviral activity against EV-D68, with structural modifications enhancing its potency compared to other quinoline derivatives .

- Selectivity Index : The selectivity index (SI) indicates a favorable profile for further development as an antiviral agent, suggesting lower toxicity to host cells while effectively targeting viral components .

Anticancer Activity

This compound has been investigated for its anticancer properties:

- Cytotoxicity Studies : Exhibited IC50 values in the low micromolar range against various cancer cell lines, including pancreatic adenocarcinoma models .

- Mechanism : The anticancer effect is hypothesized to involve DNA intercalation and disruption of cell cycle progression, leading to increased apoptosis in treated cells .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for 5-Methyl-8-(trifluoromethyl)quinolin-2(1H)-one and its derivatives?

Synthesis typically involves coupling reactions or functionalization of the quinolinone core. For example:

- Ullmann-type coupling : A mixture of 8-iodo-1H-quinolin-2-one, substituted aryl/alkyl reagents, CuI catalyst, and K₂CO₃ in isopropanol under reflux yields derivatives (e.g., 92.4% yield for 8-phenylsulfanyl derivatives) .

- Benzylation/etherification : Substituted bromomethylbenzenes react with quinolinone precursors under mild conditions (room temperature, 16 h) to introduce alkoxy groups, as seen in 8-{[3-(trifluoromethyl)benzyl]oxy} derivatives (80–85% yields) .

- Acetylation : Acetyl groups are introduced using chloroacetyl chloride or similar reagents, followed by purification via flash chromatography .

Table 1 : Representative Reaction Conditions

| Reaction Type | Catalyst/Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| Ullmann Coupling | CuI, isopropanol | 24 h | 92.4% | |

| Benzylation | None, RT | 16 h | 80–85% |

Q. How are spectroscopic techniques like NMR and IR used to characterize quinolin-2(1H)-one derivatives?

- ¹H/¹³C NMR : Key signals include:

Q. What are the challenges in crystallizing quinolin-2(1H)-one derivatives, and how are they addressed?

Crystallization difficulties arise from low solubility or polymorphism. Strategies include:

- Slow evaporation of methanol solutions over 4–6 weeks to obtain single crystals .

- Using high-resolution X-ray diffraction (90 K) with Paratone N oil for crystal mounting .

Advanced Questions

Q. How can computational methods like DFT improve the synthesis of quinolin-2(1H)-one derivatives?

Density Functional Theory (DFT) studies (e.g., Gaussian 16) model reaction pathways to identify energy barriers and intermediates. For example:

Q. What strategies resolve contradictions in spectroscopic data for tautomeric forms of quinolin-2(1H)-one derivatives?

Tautomerism (e.g., quinolin-2-ol ⇌ quinolin-2(1H)-one) causes spectral variability. Solutions include:

- Variable-temperature NMR : Track proton shifts to identify dominant tautomers .

- Hirshfeld Atom Refinement (HAR) : Enhances X-ray charge density maps to resolve ambiguities in hydrogen positions .

Q. How do structural modifications at specific positions affect the compound’s pharmacological activity?

- C-8 Trifluoromethyl : Enhances lipophilicity and metabolic stability .

- C-5 Acetyl : Introduces hydrogen-bonding sites, potentially improving target binding (e.g., antioxidant activity in derivatives like 4e–4g) .

- C-3 Amino : Increases bioactivity (e.g., 3-aminoquinolinones show antitumor properties) .

Table 2 : Structure-Activity Trends

| Position | Modification | Observed Effect | Reference |

|---|---|---|---|

| C-8 | CF₃ | Improved metabolic stability | |

| C-5 | Acetyl | Enhanced antioxidant activity | |

| C-3 | NH₂ | Anticancer potential |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.